molecular formula C4H5N5 B6266911 3-azido-1-methyl-1H-pyrazole CAS No. 66806-36-8

3-azido-1-methyl-1H-pyrazole

Cat. No.: B6266911
CAS No.: 66806-36-8
M. Wt: 123.1
InChI Key:
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Description

3-Azido-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H5N5. It is characterized by the presence of an azido group (-N3) attached to the third position of a pyrazole ring, which also contains a methyl group at the first position.

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that 3-azido-1-methyl-1H-pyrazole may interact with targets related to these diseases.

Mode of Action

Triazole compounds, which are structurally similar to pyrazoles, are known to interact with a variety of enzymes and receptors in biological systems

Biochemical Pathways

Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , it’s likely that this compound affects pathways related to these diseases.

Result of Action

Given the known pharmacological effects of pyrazole-bearing compounds , it’s likely that this compound has significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-1-methyl-1H-pyrazole typically involves the azidation of 1-methyl-1H-pyrazole. One common method is the reaction of 1-methyl-1H-pyrazole with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Azido-1-methyl-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-1-methyl-1H-pyrazole is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and materials .

Properties

CAS No.

66806-36-8

Molecular Formula

C4H5N5

Molecular Weight

123.1

Purity

95

Origin of Product

United States

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